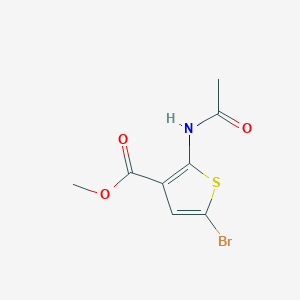
Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields of chemistry and industry due to their stability and reactivity.
Mécanisme D'action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
It’s worth noting that organoboron compounds, which this compound may be related to, can be converted into a broad range of functional groups, affecting various biochemical pathways .
Result of Action
The compound’s potential role in suzuki–miyaura coupling reactions suggests it may contribute to the formation of new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate can be influenced by various environmental factors. For instance, the stability of similar organoboron compounds can be affected by air and moisture
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate typically involves the bromination of thiophene followed by acetylation and esterification reactions. One common method includes:
Bromination: Thiophene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromothiophene.
Acetylation: The brominated thiophene undergoes acetylation with acetic anhydride in the presence of a base like pyridine to form 2-(acetylamino)-5-bromothiophene.
Esterification: Finally, the acetylated compound is esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of 2-(acetylamino)-5-substituted-3-thiophenecarboxylates.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiophenes.
Hydrolysis: Formation of 2-(acetylamino)-5-bromo-3-thiophenecarboxylic acid.
Applications De Recherche Scientifique
Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of materials with specific electronic properties, such as organic semiconductors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(acetylamino)-3-thiophenecarboxylate: Lacks the bromine atom, leading to different reactivity and properties.
Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate: Contains a chlorine atom instead of bromine, which can affect its chemical behavior and biological activity.
Methyl 2-(acetylamino)-5-iodo-3-thiophenecarboxylate: Contains an iodine atom, which can lead to different reactivity patterns.
Uniqueness
Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate is unique due to the presence of the bromine atom, which can participate in specific substitution reactions and influence the compound’s electronic properties
Propriétés
IUPAC Name |
methyl 2-acetamido-5-bromothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3S/c1-4(11)10-7-5(8(12)13-2)3-6(9)14-7/h3H,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIOMPLHLUUVMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(S1)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,5-Dibromo-1-[2-(4-nitrophenyl)ethyl]-1H-1,2,4-triazole](/img/structure/B2744660.png)
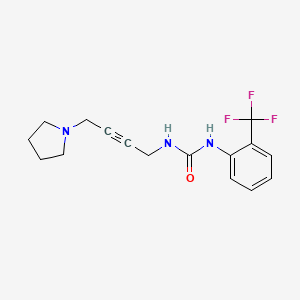
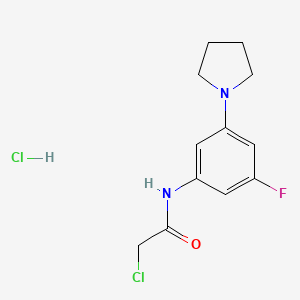
![1-[4-(6-Bromo-3-fluoropyridine-2-carbonyl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2744665.png)
![4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(diethylamino)-3(2H)-pyridazinone](/img/structure/B2744666.png)
![5-[4-(benzyloxy)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2744668.png)

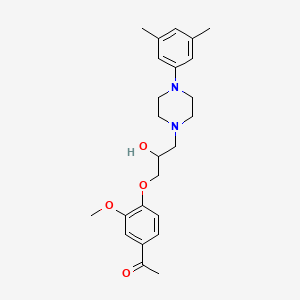
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2744672.png)
![N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-phenoxypropanamide](/img/structure/B2744673.png)
![(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-5-nitrobenzo[b]thiophene-2-carbohydrazide](/img/structure/B2744674.png)
![4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine](/img/structure/B2744675.png)
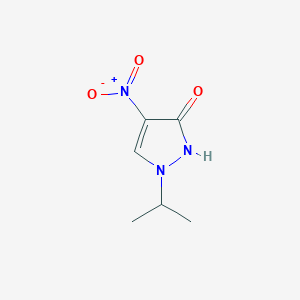
![1-(4-methoxyphenyl)-4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}pyrrolidin-2-one](/img/structure/B2744679.png)
